

bevirimat selectivity index versus other triterpenoids

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Compound Focus: Bevirimat

CAS No.: 174022-42-5

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Comparison of Anti-HIV-1 Activity and Selectivity

Compound	IC50 (µM)	CC50 (µM)	Selectivity Index (SI)
Bevirimat (3)	0.040	31.00	775.00
Compound 4	0.160	49.50	309.37
Compound 5	0.118	48.50	411.01
Compound 6	0.170	33.90	199.41
Compound 7	0.016	33.90	2118.75
Compound 8	4.330	48.70	11.24
Betulinic Acid (2)	5.315	4.52	0.85

From the data, you can see that:

- **Bevirimat** itself has a high SI of 775, making it a strong candidate.
- **Compound 7** stands out as a highly promising analog, demonstrating both superior potency (lower IC50) and a significantly **higher selectivity index (over 2100)** compared to **bevirimat** [1].

- In contrast, the parent compound, **Betulinic Acid**, shows very low potency and a poor safety window ($SI < 1$).

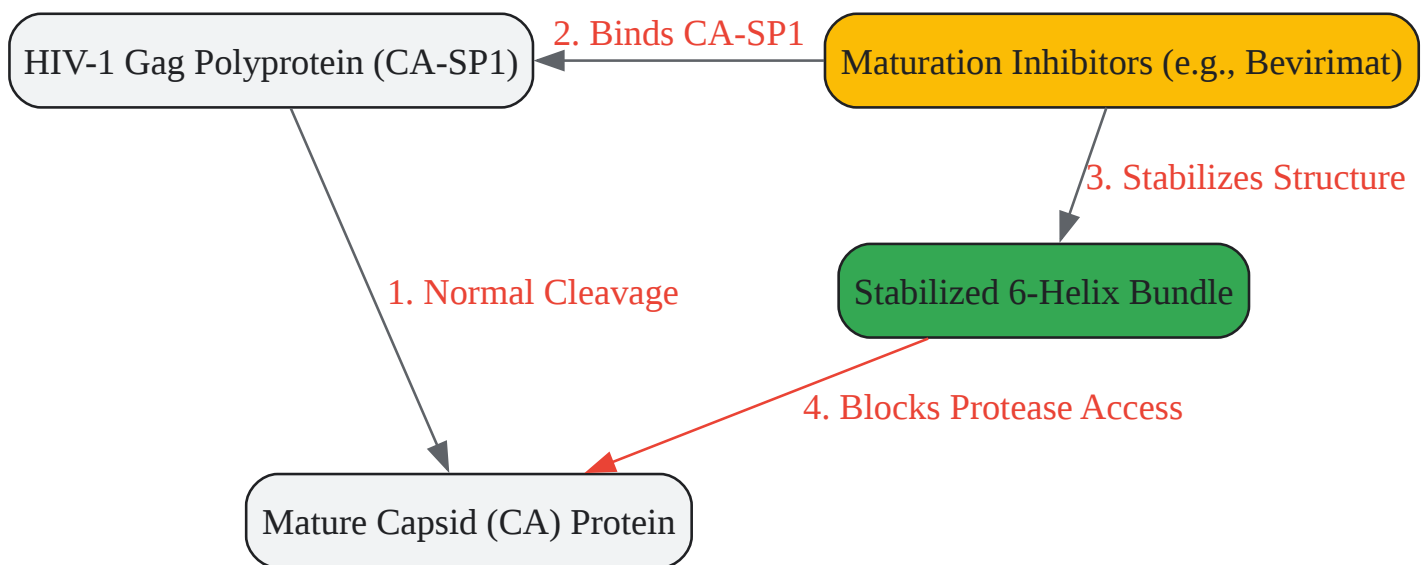
Experimental Protocol for Cited Data

The quantitative data in the table above was generated using the following standard methodology, as described in the review [1]:

- **Cell Line:** The experiments were conducted using **MT-4 cells**, a human T-lymphocyte cell line highly permissive to HIV-1 infection.
- **Virus Strain:** The **HIV-1 NL4-3** strain was used to infect the cells.
- **Cytotoxicity Assay (CC50):** The cytotoxicity of the compounds was determined using the **MTT assay**. This colorimetric test measures the activity of cellular enzymes that reduce MTT to formazan, reflecting the number of viable cells. The CC50 is the compound concentration that reduces cell viability by 50%.
- **Antiviral Assay (IC50):** The antiviral activity was assessed by measuring the inhibition of HIV-1-induced cytopathic effects in MT-4 cells. The IC50 is the concentration required to achieve 50% protection of the virus-induced cell killing.
- **Selectivity Index (SI) Calculation:** The SI was calculated by dividing the CC50 value by the IC50 value for each compound ($SI = CC50/IC50$).

Mechanism of Action: HIV-1 Maturation Inhibition

Bevirimat and its analogs belong to a class of antivirals known as **maturation inhibitors**. The following diagram illustrates their unique mechanism of action, which differs from that of protease inhibitors.



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Title: **Bevirimat inhibits HIV-1 maturation**

This mechanism involves:

- **Binding:** **Bevirimat** binds to the **CA-SP1 junction** region of the HIV-1 Gag polyprotein [1] [2].
- **Stabilization:** It stabilizes the immature **six-helix bundle (6HB)** structure of the CA-SP1 domain [1] [3].
- **Inhibition:** This stabilization physically prevents the viral protease from accessing and cleaving the CA-SP1 site, which is a crucial final step in viral maturation [1].
- **Result:** The virus fails to form a mature, infectious capsid, leading to the production of **non-infectious viral particles** [3] [2].

Research Context and Further Developments

- **Clinical Setback of Bevirimat:** Despite its high SI and initial success in Phase I/IIa trials, **bevirimat's** development was halted in **Phase IIb**. This was primarily due to the natural polymorphism of the CA-SP1 junction in certain HIV-1 strains, which led to reduced drug efficacy in up to 50% of patients [1] [4]. This underscores that a high SI, while crucial, is not the only determinant of clinical success.
- **Ongoing Research:** The search for next-generation maturation inhibitors continues. Studies are focused on designing compounds that maintain high potency and selectivity while overcoming the limitations of **bevirimat** resistance [1] [2]. For instance, one study reported a derivative from beesioside I (compound **3b**) with an EC₅₀ of 0.28 μM and a favorable therapeutic index [3]. Another

study created C-28 modified **bevirimat** analogs, with compound **41** showing a significantly improved IC50 of 0.0059 μM [2].

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References

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